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Compound of Interest

Compound Name: MK-0941

Cat. No.: B1677240 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive overview of the clinical trial failure of MK-0941, a

glucokinase activator. The information is presented in a question-and-answer format to directly

address potential queries and troubleshooting scenarios during experimental design and data

interpretation.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of MK-0941 in clinical trials?

MK-0941, a glucokinase activator (GKA), ultimately failed in clinical trials due to a combination

of factors, primarily a lack of sustained glycemic efficacy and a concerning safety profile.[1][2]

While initial results at 14 weeks showed improvements in glycemic control, these effects were

not maintained by week 30.[1][2] The study was terminated on March 2, 2010, after a review of

the efficacy and safety data.[1]

Q2: What were the specific safety concerns observed with MK-0941?

The clinical trials revealed several significant safety issues associated with MK-0941 treatment.

These included:

Increased incidence of hypoglycemia: A notable and significant increase in the incidence of

hypoglycemia was observed, particularly at higher doses.[1][2][3] This is a critical concern for

any anti-diabetic agent.
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Elevated triglycerides: Treatment with MK-0941 was associated with a modest increase in

triglyceride levels.[1][2][3]

Increased blood pressure: An elevation in systolic blood pressure was another adverse effect

linked to the drug.[1][2][3]

Fatty liver disease: Some reports also indicated that MK-0941 caused fatty liver disease in

trial participants.[4]

Q3: How did the efficacy of MK-0941 change over time in the clinical trials?

Initial data from the clinical trials at 14 weeks demonstrated a statistically significant reduction

in HbA1c and 2-hour postmeal glucose (PMG) compared to placebo.[1][2] However, this

positive effect was not durable. By week 30, the initial glycemic improvements had diminished,

indicating a lack of sustained efficacy.[1][2][3] The deterioration of the A1C response was most

pronounced in patients receiving the highest dose of MK-0941.[1]

Troubleshooting Guide
Scenario 1: My experimental glucokinase activator shows initial efficacy but loses it over time.

What could be the underlying mechanism?

This phenomenon, observed with MK-0941, could be attributed to several factors related to the

continuous activation of glucokinase (GK). One hypothesis is that the persistent, non-specific

activation of GK, especially at low glucose concentrations, may lead to β-cell stress and

subsequent impairment of insulin secretion over time.[5] Another possibility is the development

of glucolipotoxicity due to the chronic activation of GK in pancreatic beta cells, leading to a

decrease in glucose-responsive islets.[6][7] It is also speculated that continued activation of

hepatic GK may lead to deleterious metabolic effects, such as increased de novo lipogenesis

and triglyceride production, which could counteract the glucose-lowering effects.[3]

Scenario 2: I am observing a high incidence of hypoglycemia with my GKA candidate. How

does this compare to MK-0941 and what might be the cause?

The increased risk of hypoglycemia was a major safety concern for MK-0941.[1][2][3][6] This is

thought to be a direct consequence of its mechanism of action. By allosterically activating

glucokinase, MK-0941 lowers the threshold for glucose-stimulated insulin secretion.[6] This can
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lead to an "all-or-none" response, where insulin is secreted even at low glucose concentrations,

thereby increasing the risk of hypoglycemia.[4] In contrast, a successful GKA, dorzagliatin,

demonstrated a more dose- and glucose-dependent effect on insulin secretion, which may

explain its better safety profile.[4]

Data Presentation
Table 1: Summary of Efficacy Endpoints at Week 14 for MK-0941 Clinical Trial
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Parameter Placebo
MK-0941
(10 mg
t.i.d.)

MK-0941
(20 mg
t.i.d.)

MK-0941
(30 mg
t.i.d.)

MK-0941
(40 mg
t.i.d.)

Baseline A1C

(%)
9.0 9.0 9.0 9.0 9.0

Change from

Baseline A1C

(%)

-0.1 -0.5 -0.7 -0.8 -0.8

Placebo-

Adjusted LS

Mean

Change in

A1C (%)

- -0.4 -0.6 -0.7 -0.7

Baseline 2-h

PMG (mg/dL)
265 268 267 269 272

Change from

Baseline 2-h

PMG (mg/dL)

+5 -22 -29 -32 -30

Placebo-

Adjusted LS

Mean

Change in 2-

h PMG

(mg/dL)

- -27 -34 -37 -35

Baseline FPG

(mg/dL)
185 183 184 182 186

Change from

Baseline FPG

(mg/dL)

-4 -8 -7 -10 -13

*P < 0.001 vs. placebo Data adapted from a study on patients with type 2 diabetes on stable-

dose insulin glargine.[1]
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Table 2: Incidence of Key Adverse Events at Week 14

Adverse
Event

Placebo
(n=117)

MK-0941
(10 mg)
(n=119)

MK-0941
(20 mg)
(n=116)

MK-0941
(30 mg)
(n=118)

MK-0941
(40 mg)
(n=117)

Any Adverse

Event (%)
58.1 63.9 62.1 66.1 70.9

Hypoglycemi

a (%)
29.1 37.0 44.8 40.7 50.4

Serious

Adverse

Events (%)

6.0 3.4 4.3 5.1 6.8

Discontinuati

on due to AE

(%)

3.4 5.9 3.4 5.1 7.7

**P ≤ 0.01 vs. placebo Data represents the percentage of patients experiencing the event.[1]

Experimental Protocols
Methodology for Key Experiments in MK-0941 Clinical Trials:

Glycated Hemoglobin (A1C) Measurement: A1C levels were measured at baseline and at

specified follow-up visits (e.g., Week 14 and Week 30). Blood samples were collected and

analyzed using a standardized, laboratory-based method to ensure consistency across study

sites. The primary efficacy endpoint was the change from baseline in A1C at Week 14.[1][2]

2-Hour Postmeal Glucose (PMG) Measurement: PMG was assessed after a standardized

meal. Blood samples were collected 2 hours after the start of the meal to determine the

plasma glucose concentration. This measurement provides insight into the drug's effect on

postprandial glucose excursions.[1][2]

Fasting Plasma Glucose (FPG) Measurement: FPG levels were measured in the morning

after an overnight fast. This parameter was used to assess the effect of MK-0941 on basal
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glucose levels.[1]

Adverse Event (AE) Monitoring and Reporting: Safety and tolerability were evaluated

through the continuous monitoring and reporting of adverse events by study investigators.

AEs were categorized by severity and relationship to the study drug. Specific AEs of interest,

such as hypoglycemia, were proactively monitored and documented.[1] For hypoglycemia,

patients were counseled on symptoms and reporting. An event was reported as

hypoglycemia based on the investigator's assessment, and did not necessarily require a

concurrent low glucose value for symptomatic episodes.[1]
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Caption: Glucokinase signaling pathway in pancreatic β-cells and hepatocytes.
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Caption: Workflow of the MK-0941 Phase 2 clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. diabetesjournals.org [diabetesjournals.org]

2. Assessing adverse drug reaction reports for antidiabetic medications approved by the food
and drug administration between 2012 and 2017: a pharmacovigilance study - PMC
[pmc.ncbi.nlm.nih.gov]

3. Glucokinase as Glucose Sensor and Metabolic Signal Generator in Pancreatic β-Cells and
Hepatocytes | Semantic Scholar [semanticscholar.org]

4. Glucokinase as glucose sensor and metabolic signal generator in pancreatic beta-cells
and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

5. diabetesjournals.org [diabetesjournals.org]

6. Glucokinase in pancreatic b-cells and liver parenchymal cells : a target for | Semantic
Scholar [semanticscholar.org]

7. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated
Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [MK-0941 Clinical Trial Failure: A Technical Support
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677240#why-did-mk-0941-fail-in-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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